N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
N-(2-Acylaryl)benzamides and analogous compounds, including those with thiophene and cyclopropane-carboxamide structures, are studied for their reactivity under specific cyclization conditions. These compounds undergo Camps cyclization to form quinolinones, demonstrating the utility of these structures in synthesizing complex heterocyclic compounds (S. S. Mochalov et al., 2016).
Catalytic Processes
Research on copper-catalyzed intramolecular cyclization of substituted thioureas highlights the synthesis of N-benzothiazol-2-yl-amides, showing the versatility of thiophene-containing compounds in catalytic processes and the synthesis of heterocyclic amides (Junke Wang et al., 2008).
Anticancer Activity
Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitutions, have shown inhibitory activity against histone deacetylases, indicating potential applications in cancer treatment through the induction of cell-cycle arrest and apoptosis in cancer cell lines (J. Jiao et al., 2009).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of thiophene-containing compounds, such as those derived from benzo[b]thiophen-2-yl-hydrazonoesters, have been explored for their potential in producing antimicrobial agents, demonstrating the role of thiophene structures in medicinal chemistry (Sailaja Rani Talupur et al., 2021).
Heterocyclic Synthesis
Efforts in heterocyclic synthesis involve the use of thiophene analogs, such as the study on cyclopropacycloheptathiophenones and their unexpected rearrangement with dithiols leading to the synthesis of benzo- and cyclo-octa-thiophenes, highlighting the complex reactivity and synthetic utility of thiophene-containing compounds (B. Hanquet et al., 1985).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(7-15-14(17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,16H,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZGECHKLUMZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.